![molecular formula C23H24N4O2 B7698203 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698203.png)
2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the available resources .Mécanisme D'action
Target of Action
It’s structurally similar to certain derivatives of pyrazolo[4,3-d]pyrimidin-7-one , which are known to inhibit phosphodiesterase (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation.
Biochemical Pathways
The compound likely affects the nitric oxide (NO)-cGMP pathway. In this pathway, NO activates the enzyme guanylate cyclase, which produces cGMP. cGMP then induces a series of biochemical reactions leading to the relaxation of smooth muscle cells. By inhibiting PDE5, the compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine and feces .
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potential applications in various fields of scientific research. Additionally, this compound has been found to be effective against various types of cancer cells and microbial infections. However, one of the significant limitations of using this compound in lab experiments is its toxicity. Several studies have shown that this compound can be toxic to healthy cells at high concentrations.
Orientations Futures
There are several future directions related to the use of 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in scientific research. One of the most significant future directions is the development of more potent and less toxic analogs of this compound. Additionally, future studies can focus on understanding the molecular mechanism of action of this compound and its potential applications in various diseases. Furthermore, more studies can be conducted to investigate the potential use of this compound in combination with other drugs to enhance its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a multi-step process that includes the reaction of several chemicals. The synthesis process starts with the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline with ethyl bromoacetate in the presence of a base to form 2-ethoxy-6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline. The next step involves the reaction of this product with 4-chlorobenzoyl chloride in the presence of a base to form this compound.
Applications De Recherche Scientifique
2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, this compound has also been found to be effective against bacterial and fungal infections.
Propriétés
IUPAC Name |
2-ethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-12-27-22-18(14-16-13-15(3)10-11-19(16)24-22)21(26-27)25-23(28)17-8-6-7-9-20(17)29-5-2/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPUGBRGEJAWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

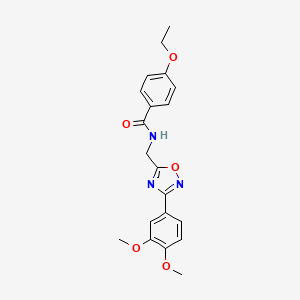

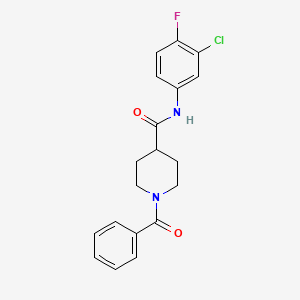

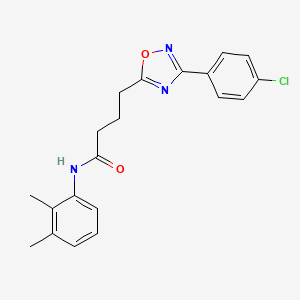
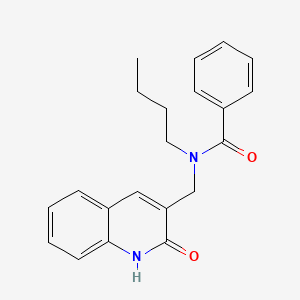


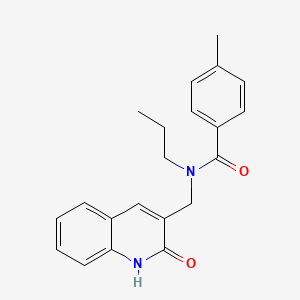
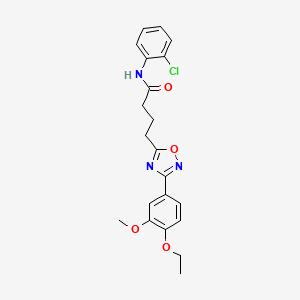

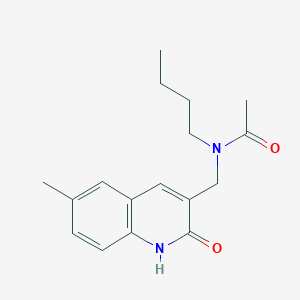
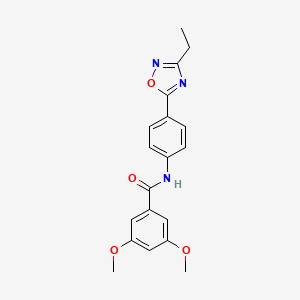
![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)